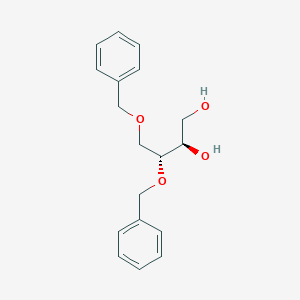
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol reveals its chiral nature. The two stereogenic centers result in multiple conformations. Notably, the staggered conformation (1a) lacks mirror planes but possesses a center of symmetry, rendering it optically inactive. Other stable staggered conformations (1b and 1c) exist, forming a racemic pair. The compound’s Newman projections further illustrate its chiral properties .
Aplicaciones Científicas De Investigación
Bis-butanediol-mercapturic Acid as a Biomarker
In a study by Kotapati et al. (2014), the metabolite 1,4-bis-(N-acetyl-L-cystein-S-yl)butane-2,3-diol (bis-BDMA) was identified as a novel urinary biomarker for the ultimate carcinogenic species of 1,3-butadiene, 1,2,3,4-diepoxybutane (DEB). It was found that bis-BDMA was formed in a dose-dependent manner in urine of rats exposed to 1,3-butadiene by inhalation, although it was a minor metabolite compared with other BD-mercapturic acids. Significant differences were observed in the metabolism of BD between rats and humans, offering insights into the metabolic activation of butadiene to its ultimate carcinogenic species (Kotapati et al., 2014).
Toxicological Studies of Metabolites
Iba and Bird (2007) explored the toxicological implications of the 1,3-butadiene metabolite, 3-butene-1,2-diol (butenediol), and its interaction with n-hexane. They discovered that butenediol was acutely toxic to adult but not immature rats, and co-exposure with n-hexane may attenuate the acute toxicity of butenediol in adult rats. These findings are crucial for understanding the toxicological interactions and potential risks associated with exposure to these compounds (Iba & Bird, 2007).
Carcinogenicity of Related Compounds
Holland, Gosslee, and Williams (1979) conducted a comprehensive study assessing the systemic toxicity and skin carcinogenicity of various compounds related to the epoxy structure. They compared the potency of these compounds to benzo(a)pyrene by applying them to the skin of mice. This study provides essential data on the carcinogenic potential of these compounds and their comparative risk assessment (Holland, Gosslee, & Williams, 1979).
Antimicrobial Activity of Related Compounds
Tidwell et al. (1993) investigated a series of dicationically substituted bis-benzimidazoles for their activity against Pneumocystis carinii pneumonia. One compound, in particular, was found to be more potent and less toxic than pentamidine, a standard treatment for this type of pneumonia. This study opens pathways for developing new treatments for this and potentially other microbial infections (Tidwell et al., 1993).
Propiedades
IUPAC Name |
(2R,3R)-3,4-bis(phenylmethoxy)butane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHRFBXXJTMFK-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](CO)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



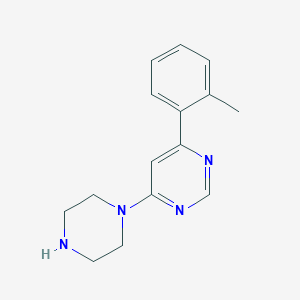
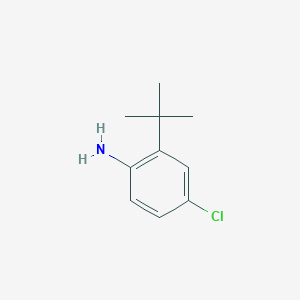
![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)
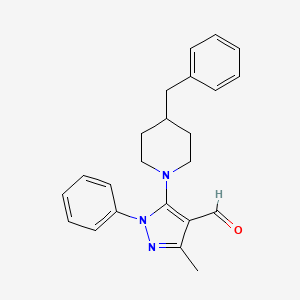
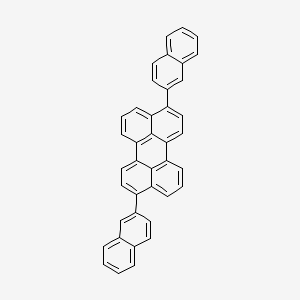
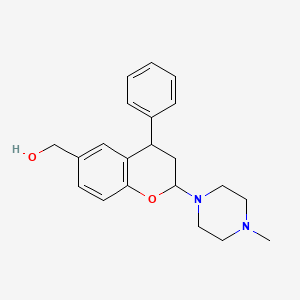

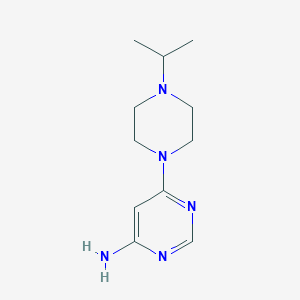

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)


![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)